

# Aspirin-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: Aspirin-d4

Cat. No.: B602586

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## Technical Guide: Aspirin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Aspirin-d4**, a deuterated analog of acetylsalicylic acid. It is primarily intended for use as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving aspirin. This document outlines its chemical properties, provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of its non-deuterated counterpart, aspirin.

## Core Data Presentation

For ease of reference, the fundamental quantitative data for **Aspirin-d4** are summarized in the table below.

Property	Value	Source(s)
CAS Number	97781-16-3	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>4</sub> D <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	184.18 g/mol	[3][4]
Synonyms	Acetylsalicylic Acid-d <sub>4</sub> , ASA-d <sub>4</sub>	[1][3]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95%	[1]

## Experimental Protocol: Quantification of Aspirin and Salicylic Acid in Human Plasma using Aspirin-d<sub>4</sub> as an Internal Standard

**Aspirin-d<sub>4</sub>** is a critical component in the bioanalysis of aspirin, serving as an internal standard to ensure the accuracy and precision of quantitative methods. The following is a detailed methodology for the simultaneous quantification of aspirin (acetylsalicylic acid, ASA) and its primary metabolite, salicylic acid (SA), in human plasma by LC-MS/MS.

### Sample Preparation

To prevent the hydrolysis of aspirin by esterases, all sample processing should be conducted in an ice bath.[1]

- To 250 µL of human plasma, add 25 µL of **Aspirin-d<sub>4</sub>** (4 µg/mL) and 25 µL of Salicylic acid-d<sub>4</sub> (10 µg/mL) as internal standards.[1]
- Add 700 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
- Vortex the mixture for 1 minute.[1]
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
- Transfer the supernatant to an analytical vial for LC-MS/MS analysis.[1]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

An isotope dilution LC-MS/MS technique in negative multiple reaction monitoring (MRM) mode is employed for the determination of aspirin and salicylic acid.[\[1\]](#)

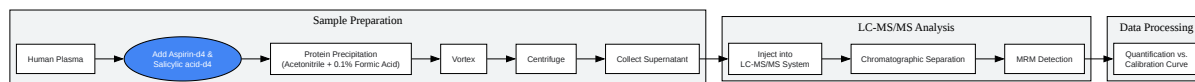
- **Chromatographic Separation:** A key aspect of the method is the chromatographic separation of aspirin from salicylic acid to distinguish between salicylic acid generated in vivo and that produced from in-source fragmentation of aspirin.[\[1\]](#)
- **Mass Spectrometry Detection:** The analysis is performed in the multiple reaction monitoring (MRM) mode. The specific mass transitions (m/z) monitored are:
  - Aspirin: 179.0 → 137.0[\[3\]](#)
  - **Aspirin-d4:** 183.0 → 141.0[\[2\]](#)
  - Salicylic Acid: 136.9 → 93.0[\[3\]](#)
  - Salicylic Acid-d4: 140.9 → 97.0[\[3\]](#)

## Data Analysis

The concentration of aspirin and salicylic acid in the plasma samples is determined by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.[\[3\]](#)

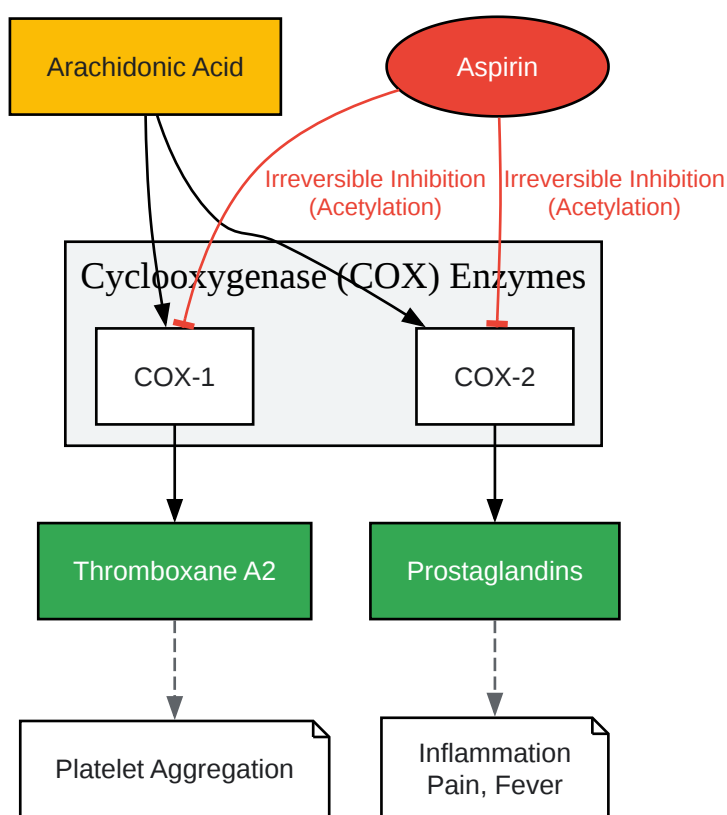
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for aspirin and a typical experimental workflow for its quantification.



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Caption: Bioanalytical workflow for aspirin quantification.



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Caption: Aspirin's mechanism of action via COX inhibition.

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## References

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